(2E)-1-(4-Methylphenyl)-3-(2,3,4-trimethoxyphenyl)prop-2-en-1-one
Description
Properties
IUPAC Name |
(E)-1-(4-methylphenyl)-3-(2,3,4-trimethoxyphenyl)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20O4/c1-13-5-7-14(8-6-13)16(20)11-9-15-10-12-17(21-2)19(23-4)18(15)22-3/h5-12H,1-4H3/b11-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQTKXNMWIZRPIO-PKNBQFBNSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C=CC2=C(C(=C(C=C2)OC)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C(=O)/C=C/C2=C(C(=C(C=C2)OC)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-1-(4-Methylphenyl)-3-(2,3,4-trimethoxyphenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 4-methylbenzaldehyde and 2,3,4-trimethoxyacetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually conducted in an ethanol or methanol solvent at room temperature or slightly elevated temperatures. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the Claisen-Schmidt condensation reaction. This would require optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
(2E)-1-(4-Methylphenyl)-3-(2,3,4-trimethoxyphenyl)prop-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the α,β-unsaturated carbonyl system to saturated ketones or alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be used under appropriate conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield epoxides, while reduction could produce saturated ketones or alcohols. Substitution reactions can lead to a variety of substituted chalcones with different functional groups.
Scientific Research Applications
(2E)-1-(4-Methylphenyl)-3-(2,3,4-trimethoxyphenyl)prop-2-en-1-one has several scientific research applications, including:
Chemistry: It serves as a precursor for the synthesis of various heterocyclic compounds and other complex molecules.
Biology: The compound has been studied for its potential biological activities, such as anti-inflammatory, antioxidant, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (2E)-1-(4-Methylphenyl)-3-(2,3,4-trimethoxyphenyl)prop-2-en-1-one involves its interaction with various molecular targets and pathways. For instance, its potential anticancer activity may be attributed to its ability to induce apoptosis in cancer cells by modulating signaling pathways and inhibiting key enzymes involved in cell proliferation. The compound’s antioxidant properties are likely due to its ability to scavenge free radicals and reduce oxidative stress.
Comparison with Similar Compounds
Table 1: Substituent Effects on Physicochemical Properties
Key Observations :
Key Observations :
- Methoxy-rich analogs like ETTC and P2 demonstrate significant bioactivity, suggesting that electron-donating groups enhance interactions with cellular targets .
Crystallographic and Computational Insights
- Crystal Packing : The 2,3,4-trimethoxyphenyl group in the target compound likely forms intermolecular C–H···O and π–π interactions, as seen in analogs like (2E)-1-(5-chlorothiophen-2-yl)-3-(2,3,4-trimethoxyphenyl)prop-2-en-1-one .
- Hirshfeld Surface Analysis : Ethoxy substituents (e.g., in chalcone2) alter supramolecular arrangements compared to methoxy groups, impacting solubility and stability .
- DFT Calculations: Methoxy groups increase electron density on the enone system, enhancing reactivity toward nucleophilic targets in biological systems .
Biological Activity
(2E)-1-(4-Methylphenyl)-3-(2,3,4-trimethoxyphenyl)prop-2-en-1-one, commonly referred to as a chalcone derivative, has garnered attention in recent years for its potential biological activities. This article delves into the compound's biological properties, mechanisms of action, and relevant research findings.
- Chemical Formula : C19H20O4
- Molecular Weight : 312.36 g/mol
- CAS Number : 940291-94-1
- IUPAC Name : (E)-1-(4-methylphenyl)-3-(2,3,4-trimethoxyphenyl)prop-2-en-1-one
Biological Activity Overview
Chalcones are known for their diverse biological activities, including anticancer, anti-inflammatory, and antioxidant properties. The specific compound this compound has been studied for its potential therapeutic effects against various diseases.
Anticancer Activity
Recent studies have highlighted the anticancer potential of chalcone derivatives. For instance:
- Mechanism of Action : Research indicates that this compound may induce apoptosis in cancer cells by modulating key signaling pathways such as RAS-ERK and AKT/FOXO3a pathways. These pathways are critical in regulating cell survival and proliferation .
- Case Study : In a study focusing on hepatocellular carcinoma (HCC), the compound demonstrated significant cytotoxicity towards HCC cells. The results showed that it inhibited cell viability and proliferation while promoting apoptosis through mitochondrial dysfunction and DNA damage .
The biological activity of this compound can be attributed to several mechanisms:
- Induction of Apoptosis : The compound triggers programmed cell death in cancer cells by disrupting mitochondrial membrane potential and activating apoptotic markers such as BAX and PARP-1 .
- Inhibition of Cell Proliferation : Studies have shown that this chalcone derivative can arrest the cell cycle at various phases, leading to reduced proliferation rates in tumor cells .
- Antioxidant Properties : The presence of methoxy groups in the structure contributes to its ability to scavenge free radicals, thereby reducing oxidative stress within cells .
Research Findings Summary
| Study Focus | Findings | Methodology |
|---|---|---|
| Anticancer Activity | Induced apoptosis in HCC cells | Cell Counting Kit-8 assay, flow cytometry |
| Cell Cycle Arrest | Arrested cell cycle at G1 phase | Western blot analysis |
| Antioxidant Activity | Scavenging of free radicals | Various biochemical assays |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
